Cacalone

Description

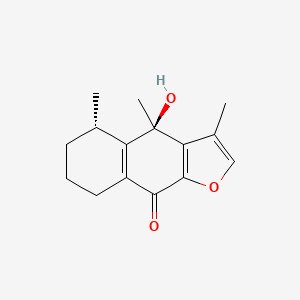

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNQNPHIASWXBS-VXJOIVPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Cacalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a sesquiterpenoid natural product that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, and experimental methodologies related to this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is classified as a furanoeremophilane, a class of sesquiterpenoids characterized by a furan (B31954) ring fused to an eremophilane (B1244597) skeleton. Its chemical identity is well-established through spectroscopic analysis.

Systematic IUPAC Name: (3aR,4S,9bS)-3,4,9-trimethyl-4,5,6,7-tetrahydro-3aH-naphtho[2,1-b]furan-2,8(3H,9bH)-dione

Molecular Formula: C₁₅H₁₈O₃[1][2]

Molecular Weight: 246.31 g/mol [1][2]

Key Structural Features:

-

A fused ring system composed of a tetrahydro-naphthoquinone core and a furan ring.

-

Three methyl groups located at positions 3, 4, and 9.

-

Two carbonyl groups, contributing to its chemical reactivity.

-

A stereochemically complex structure with multiple chiral centers.

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Data Type | Key Observations |

| ¹³C NMR (CDCl₃) | Characteristic signals for carbonyl carbons, olefinic carbons of the furan ring, and aliphatic carbons of the cyclohexene (B86901) ring. The presence of 15 distinct carbon signals confirms the molecular formula. |

| ¹H NMR | Signals corresponding to the methyl protons, methylene (B1212753) protons of the cyclohexene ring, and the proton on the furan ring. Coupling patterns provide information about the connectivity of the protons. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) confirms the molecular weight of 246.31 g/mol . Fragmentation patterns can provide further structural information. |

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in preclinical models. Its efficacy has been evaluated in both acute and chronic inflammation models, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in two standard in vivo models: carrageenan-induced paw edema in rats and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. The data is summarized in the tables below.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats [3]

| Dose (mg/kg) | Inhibition of Edema (%) at 1 hour | Inhibition of Edema (%) at 3 hours | Inhibition of Edema (%) at 5 hours |

| 5 | 15.2 | 25.8 | 45.3 |

| 10 | 28.4 | 48.2 | 65.1 |

| 20 | 45.1 | 68.5 | 82.4 |

| Indomethacin (10) | 35.6 | 62.1 | 78.9 |

Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice [3]

| Dose (mg/ear) | Inhibition of Edema (%) |

| 0.1 | 25.6 |

| 0.5 | 58.2 |

| 1.0 | 82.1 |

| Indomethacin (1.0) | 85.3 |

These results indicate that this compound exhibits a dose-dependent anti-inflammatory effect in both models, with a potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Experimental Protocols

Isolation of this compound from Psacalium decompositum

The following is a general protocol for the isolation of this compound from the roots and rhizomes of Psacalium decompositum, based on published methods.[3]

-

Extraction:

-

Air-dried and powdered plant material is exhaustively extracted with hexane (B92381) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude hexane extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and the solvent is evaporated.

-

-

Purification:

-

Further purification is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Chemical Synthesis of this compound

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not been fully elucidated. However, based on its effectiveness in the later phase of the carrageenan-induced inflammation model, which is known to be mediated by prostaglandins, it is hypothesized that this compound may exert its effects through the inhibition of the prostaglandin (B15479496) synthesis pathway. This pathway is centrally regulated by the cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on its potential inhibition of the cyclooxygenase pathway, a key cascade in inflammation.

References

- 1. An enantioselective approach to furanoeremophilanes: (+)-9-oxoeuryopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin E(2) production by synthetic minor prenylated chalcones and flavonoids: synthesis, biological activity, crystal structure, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cacalone: A Sesquiterpene with Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from Psacalium decompositum, a plant traditionally used in Mexican medicine. This technical guide provides a comprehensive overview of the molecular characteristics and biological activity of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound is a sesquiterpenoid with a distinct chemical structure. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | [1] |

| Molecular Weight | 246.31 g/mol | [1] |

Biological Activity: Anti-Inflammatory Effects

Scientific studies have demonstrated that this compound possesses significant anti-inflammatory activity. Research has shown its efficacy in established preclinical models of inflammation.

Preclinical Evidence

A key study investigating the biological activity of this compound demonstrated its ability to inhibit inflammation in two different models:

-

Carrageenan-Induced Rat Paw Edema: In this model, this compound showed a dose-dependent inhibition of edema.[1]

-

12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema: this compound also exhibited dose-dependent anti-inflammatory effects in this model of topical inflammation.[1]

Notably, in both experimental models, this compound was found to have the most prominent anti-inflammatory activity when compared to other compounds isolated from Psacalium decompositum.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity. These protocols are based on standard pharmacological assays.

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Workflow:

Detailed Steps:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a specified period.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Compound Administration: this compound, dissolved in a suitable vehicle, is administered to the test group of animals, typically via oral or intraperitoneal routes. The control group receives only the vehicle.

-

Induction of Edema: After a predetermined time following compound administration, a sub-plantar injection of a carrageenan solution is made into the same paw.

-

Measurement of Edema: Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the anti-inflammatory effects of compounds on topically induced inflammation.

Workflow:

Detailed Steps:

-

Compound Application: A solution of this compound in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of a mouse's ear. The control group receives the solvent only.

-

Induction of Edema: Shortly after the compound application, a solution of TPA is applied to the same ear to induce an inflammatory response.

-

Sample Collection: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (punch biopsy) is collected from the treated ear.

-

Measurement of Edema: The weight of the ear punch is measured. The difference in weight between the this compound-treated group and the control group indicates the level of edema inhibition.

-

Data Analysis: The percentage of inhibition of edema is calculated.

Signaling Pathways and Mechanism of Action

While the anti-inflammatory activity of this compound has been established, the precise molecular mechanisms and signaling pathways involved have not yet been fully elucidated. Based on the known pathways of inflammation, the following is a speculative logical relationship of potential targets for this compound. Further research is required to validate these hypotheses.

Conclusion and Future Directions

This compound has been identified as a sesquiterpene with promising anti-inflammatory properties, as demonstrated in preclinical models. Its natural origin and significant biological activity make it a compelling candidate for further investigation.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects at a cellular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features for its biological activity and to potentially develop more potent derivatives.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its potential as a drug candidate.

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its therapeutic potential.

References

The Enigmatic Taccalonolides: A Technical Guide to Their Natural Sources and Isolation

A Note on Nomenclature: Initial searches for the compound "Cacalone" did not yield relevant results. It is highly probable that this was a misspelling of "Taccalonolide," a significant class of natural products. This guide will focus on the Taccalonolides.

Introduction

The taccalonolides are a fascinating class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca. These compounds have garnered significant interest within the scientific and drug development communities due to their potent biological activities, particularly their unique mechanism of microtubule stabilization, which makes them promising candidates for anticancer therapeutics.[1][2] This technical guide provides an in-depth overview of the natural sources of taccalonolides, quantitative data on their occurrence, detailed experimental protocols for their isolation, and a visualization of their cellular mechanism of action.

Natural Sources of Taccalonolides

The primary natural sources of taccalonolides are plants belonging to the genus Tacca, commonly known as bat flowers. These herbaceous tropical plants are found in regions of South America, Africa, Australia, and Southeast Asia.[3] The taccalonolides are predominantly concentrated in the roots and rhizomes of these plants.[4][5][6]

To date, numerous taccalonolides have been isolated and characterized from several Tacca species, including:

-

Tacca chantrieri : A significant source of various taccalonolides, including taccalonolides A, E, R, T, and AA.[4]

-

Tacca integrifolia : Known to produce taccalonolide Z.[4]

-

Tacca plantaginea : The first source from which taccalonolides A and B were isolated.[7]

-

Tacca paxiana

-

Tacca subflaellata

Data Presentation: Quantitative Analysis of Taccalonolides

The concentration of individual taccalonolides can vary significantly depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table summarizes available data on the isolation of specific taccalonolides from Tacca species. It is important to note that these values represent yields from specific laboratory-scale extractions and may not reflect the absolute concentration in the plant material.

| Taccalonolide | Tacca Species | Plant Part | Extraction/Purification Method | Yield | Reference(s) |

| Taccalonolide A | Tacca chantrieri | Roots and Rhizomes | Supercritical fluid CO₂ extraction with methanol (B129727), flash chromatography, HPLC | Not specified in mg/g, but isolated as a major component. | [4] |

| Taccalonolide E | Tacca chantrieri | Roots and Rhizomes | Supercritical fluid CO₂ extraction with methanol, flash chromatography, HPLC | Not specified in mg/g, but isolated as a major component. | [4] |

| Taccalonolide AA | Tacca chantrieri | Roots and Rhizomes | Supercritical fluid CO₂ extraction with methanol, flash chromatography, C-18 HPLC | 1.2 mg from a 33 mg fraction | [4] |

| Taccalonolide T | Tacca chantrieri | Roots and Rhizomes | Supercritical fluid CO₂ extraction with methanol, flash chromatography, C-18 HPLC | 0.8 mg from a 33 mg fraction | [4] |

| Taccalonolide Z | Tacca integrifolia | Roots and Rhizomes | Supercritical fluid CO₂ extraction with methanol, flash chromatography, HPLC | Not specified | [4] |

Experimental Protocols: Isolation and Purification of Taccalonolides

The following is a generalized experimental protocol for the isolation and purification of taccalonolides from Tacca species, based on established methodologies.[4][5]

1. Plant Material Preparation:

- The roots and rhizomes of the selected Tacca species are collected, washed, and dried.

- The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

- Supercritical Fluid CO₂ Extraction (with methanol modifier): This is a preferred method for its efficiency and the use of a green solvent. The powdered plant material is packed into an extraction vessel, and supercritical CO₂ with a methanol modifier is passed through the material to extract the lipophilic compounds, including taccalonolides.

- Solvent Extraction: Alternatively, traditional solvent extraction can be performed. The powdered plant material is macerated with an organic solvent such as methanol or a mixture of dichloromethane (B109758) and methanol. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

- Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), to separate the extract into fractions of varying polarity.

- High-Performance Liquid Chromatography (HPLC): The fractions containing the taccalonolides, as identified by thin-layer chromatography (TLC) or a preliminary bioassay, are further purified using normal-phase and/or reverse-phase HPLC.

- Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.

- Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

- By using a combination of these chromatographic techniques, individual taccalonolides can be isolated in high purity.

4. Structure Elucidation:

- The chemical structure of the purified taccalonolides is determined using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): To determine the carbon-hydrogen framework.

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- X-ray Crystallography: To determine the three-dimensional structure.

Mandatory Visualizations

Signaling Pathway of Taccalonolides

Caption: Signaling pathway of taccalonolides in cancer cells.

Experimental Workflow for Taccalonolide Isolation

Caption: Experimental workflow for taccalonolide isolation.

Conclusion

The taccalonolides represent a structurally diverse and biologically significant class of natural products. Their unique microtubule-stabilizing properties, which differ from those of established drugs like paclitaxel, make them particularly compelling as potential therapeutic agents, especially for drug-resistant cancers. The continued exploration of the genus Tacca is likely to yield new taccalonolide structures with potentially enhanced activities. The development of more efficient and scalable isolation protocols, or successful total synthesis strategies, will be crucial for advancing these promising compounds through preclinical and clinical development.

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Isolation of Cacalone from Psacalium decompositum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of cacalone, a sesquiterpenoid isolated from Psacalium decompositum. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and explores its potential mechanism of action through a putative signaling pathway.

Introduction

Psacalium decompositum (A. Gray) H. Rob. & Brettell, a medicinal shrub native to Mexico, is a known source of various bioactive sesquiterpenoids, including this compound.[1][2] These compounds have demonstrated a range of pharmacological activities, with this compound being noted for its prominent anti-inflammatory and hypoglycemic properties.[3][4][5] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this promising natural product.

Quantitative Data

The isolation of this compound from the roots and rhizomes of Psacalium decompositum yields a crystalline solid with defined physicochemical properties. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Yield | 0.001% | [4][6] |

| Melting Point | 120 °C | [4][6] |

| Optical Rotation ([α]D) | +80° | [4][6] |

| Rf Value | 0.25 | [4][6] |

Table 1: Quantitative Data for this compound Isolated from Psacalium decompositum

Experimental Protocols

The following protocol details the methodology for the isolation and purification of this compound from the roots and rhizomes of Psacalium decompositum.[4][6]

Plant Material

-

Source: Ground roots and rhizomes of Psacalium decompositum.[4][6]

-

Voucher Specimen: A voucher specimen (Herbarium IMSSM-Voucher Specimen 11489) has been cited in the literature to ensure botanical identity.[4][6]

Extraction

-

Procedure:

Chromatographic Purification

-

Procedure:

Crystallization

-

Procedure:

Characterization

The structure of the isolated this compound is confirmed through spectroscopic methods:

-

Infrared (IR) Spectroscopy[6]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy[6]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy[6]

The obtained spectral data are compared with those reported in the literature to confirm the identity of the compound.[6]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Psacalium decompositum.

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway of this compound's Anti-Inflammatory Action

While the precise signaling pathway for this compound has not been fully elucidated, its anti-inflammatory effects, and the known mechanisms of the structurally related cacalol (B1218255), suggest a potential mode of action involving the inhibition of key inflammatory pathways.[1][7][8] Cacalol has been shown to inhibit IgE/antigen-dependent degranulation and intracellular calcium mobilization in mast cells.[7][8] This suggests a potential interaction with pathways such as the Fc epsilon receptor (FcεRI) signaling cascade, which involves MAPK and PI3K-AKT pathways.[8]

The following diagram presents a putative signaling pathway for the anti-inflammatory action of this compound, based on the activity of related compounds.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Disclaimer: This proposed pathway is hypothetical and based on the known activities of related compounds. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

- 1. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel cacalolide from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of cacalol and this compound sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Cacalone: A Technical Guide for Researchers

An In-depth Examination of the Putative Biosynthetic Pathway, Experimental Methodologies, and Data for the Furanoeremophilane Sesquiterpenoid

Introduction

Cacalone is a naturally occurring furanoeremophilane-type sesquiterpenoid predominantly found in plant species of the genera Psacalium and Cacalia, within the Asteraceae family. Notably, Psacalium decompositum is a significant source of this compound. This compound and its derivatives have garnered interest in the scientific and pharmaceutical communities due to their diverse biological activities, including anti-inflammatory and hypoglycemic properties. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this valuable compound and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for key enzymatic assays, and a summary of relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the established principles of sesquiterpenoid biosynthesis and the known chemistry of furanoeremophilanes. The biosynthesis is proposed to originate from the general isoprenoid pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

The key steps are hypothesized as follows:

-

Formation of the Eremophilane (B1244597) Skeleton: The biosynthesis is initiated by the cyclization of farnesyl pyrophosphate (FPP), catalyzed by a specific eremophilane synthase . This enzyme facilitates a series of carbocation-mediated cyclizations and rearrangements to form the characteristic bicyclic eremophilane carbon skeleton.

-

Oxidation to Eremophilan-8-one: Following the formation of the initial eremophilane hydrocarbon, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (P450s) . A critical step in the biosynthesis of furanoeremophilanes is the oxidation of the eremophilane skeleton to form an eremophilan-8-one intermediate.

-

Formation of the Furan (B31954) Ring and Further Modifications: Subsequent enzymatic reactions, likely involving additional P450s and other tailoring enzymes, are responsible for the formation of the furan ring and other structural modifications, such as hydroxylations and oxidations, that ultimately lead to the final structure of this compound. It has been suggested that compounds like 6-acetoxy-9-oxofuranoeremophilane may serve as precursors to related molecules like cacalol, indicating a complex network of late-stage modifications.

The Co-occurrence of Cacalone and Cacalol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalone and cacalol (B1218255) are closely related furanoeremophilane-type sesquiterpenoids predominantly found co-occurring in plant species of the Asteraceae family, most notably in Psacalium decompositum (formerly Cacalia decomposita). These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural co-occurrence of this compound and cacalol, detailing quantitative data, experimental protocols for their isolation and analysis, and an exploration of their biosynthetic and known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound and cacalol are most prominently isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican folk medicine.[1] While they are often cited as the most abundant sesquiterpenes in this species, detailed quantitative analysis in the broader Asteraceae family is limited. The available data on their yields from P. decompositum are summarized in the table below.

| Compound | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |

| This compound | Psacalium decompositum | Roots and Rhizomes | Petroleum Ether Extraction | 0.001 | [2] |

| Cacalol | Psacalium decompositum | Roots and Rhizomes | Petroleum Ether Extraction | 0.002 | [2] |

Experimental Protocols

Isolation and Purification of this compound and Cacalol from Psacalium decompositum

The following protocol is a composite of methodologies reported in the literature for the isolation and purification of this compound and cacalol.

2.1.1. Extraction

-

Air-dry and finely grind the roots and rhizomes of Psacalium decompositum.

-

Perform exhaustive extraction of the ground plant material with petroleum ether at room temperature.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude petroleum ether extract.

2.1.2. Chromatographic Separation

-

Subject the crude extract to column chromatography on a silica (B1680970) gel or alumina (B75360) support.

-

Elute the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane-ethyl acetate, 8:2 v/v) and visualizing with UV light or a suitable staining reagent.

-

Pool fractions containing compounds with similar TLC profiles.

2.1.3. Purification and Crystallization

-

Further purify the fractions containing this compound and cacalol using preparative High-Performance Liquid Chromatography (Prep-HPLC).[3][4] A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point.

-

Isolate the purified compounds and concentrate the respective fractions.

-

Induce crystallization of this compound from a solvent system such as petroleum ether-acetone.

-

Induce crystallization of cacalol from a solvent system such as pentane-hexane.

-

Confirm the identity and purity of the isolated crystals using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[5][6]

Workflow for Isolation and Purification

Biosynthetic Pathway

This compound and cacalol belong to the furanoeremophilane (B1240327) class of sesquiterpenoids. Their biosynthesis in plants originates from the general terpenoid pathway.[7][8] The initial steps involve the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Three of these units are then condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase then catalyzes the cyclization of FPP to form the characteristic eremophilane (B1244597) skeleton. Subsequent enzymatic modifications, including oxidation, hydroxylation, and the formation of the furan (B31954) ring, lead to the final structures of this compound and cacalol.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and cacalol. These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

Modulation of the Akt-SREBP-FAS Pathway by Cacalol

Cacalol has been demonstrated to exert anti-cancer effects by targeting the Akt-SREBP-FAS signaling pathway.[9] It inhibits the phosphorylation of Akt, a key kinase in cell survival and proliferation.[10][11] This inhibition prevents the subsequent cleavage and activation of the sterol regulatory element-binding protein-1 (SREBP-1).[12][13][14][15][16] As a result, the transcription of fatty acid synthase (FAS), a downstream target of SREBP-1, is suppressed, leading to the induction of apoptosis in cancer cells.[17]

Inhibition of the NF-κB Pathway by Cacalol Acetate

Cacalol acetate, a derivative of cacalol, has been shown to exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It acts by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[18]

References

- 1. Repositorio del Instituto de Química: Contributions from mexican flora for the treatment of diabetes mellitus: molecules of Psacalium decompositum (A. Gray) H. Rob & Brettell [rdu.iquimica.unam.mx]

- 2. researchgate.net [researchgate.net]

- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 4. d-nb.info [d-nb.info]

- 5. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis [frontiersin.org]

- 7. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Cacalol Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Necrosis Factor-α Can Provoke Cleavage and Activation of Sterol Regulatory Element-binding Protein in Ethanol-exposed Cells via a Caspase-dependent Pathway That Is Cholesterol Insensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sterols regulate cycling of SREBP cleavage-activating protein (SCAP) between endoplasmic reticulum and Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SREBP cleavage-activating protein (SCAP) is required for increased lipid synthesis in liver induced by cholesterol deprivation and insulin elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cacalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalone is a naturally occurring sesquiterpene with a growing body of research interest due to its potential biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions for its extraction, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |

| Molecular Weight | 246.31 g/mol | [2] |

| IUPAC Name | (5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][3]benzofuran-9-one | [1] |

| CAS Number | 26294-92-8 | [2] |

| XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 246.125594432 Da | [1] |

| Topological Polar Surface Area | 50.4 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Solvent | Reference |

| ¹³C NMR | CDCl₃ | [4][5] |

Experimental Protocols

Detailed experimental methodologies are critical for the reproducibility of scientific findings. The following sections outline protocols relevant to the study of this compound.

Isolation of this compound from Psacalium decompositum

This compound is a natural product that can be isolated from the plant Psacalium decompositum. While a specific, detailed protocol for the isolation of this compound was not found in the provided search results, a general workflow for the isolation of sesquiterpenes from plant material is described below.

Synthesis of Related Sesquiterpenes

While a specific total synthesis for this compound is not detailed in the provided results, methods for the synthesis of the related compound Cacalol have been described.[6][7] These often involve multi-step processes utilizing various reagents and reaction conditions. A generalized synthetic workflow is depicted below.

Key reaction types mentioned in the synthesis of Cacalol include:

-

Friedel-Crafts acylation: To introduce an acyl group to an aromatic ring.

-

Clemmensen reduction: To reduce a ketone to an alkane.

-

Claisen rearrangement: A powerful carbon-carbon bond-forming reaction.

-

Ozonolysis: To cleave double bonds.

Structural Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques.

Biological Activity and Signaling Pathways

The biological effects of this compound and related compounds are of significant interest. The structurally similar compound, Cacalol, has been shown to induce apoptosis in breast cancer cells through the modulation of the Akt-SREBP-FAS signaling pathway.[8]

This pathway highlights a potential mechanism of action for this class of compounds, making it a target for further investigation in drug development. Cacalol's inhibition of the PI3K/Akt signaling pathway leads to a downstream reduction in the expression of Fatty Acid Synthase (FAS), a key enzyme in fatty acid biosynthesis, which in turn triggers apoptosis in cancer cells.[8]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with relevant experimental protocols and biological context. The compiled data and workflows serve as a valuable resource for researchers engaged in the study of this promising natural product. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. This compound/epi-cacalone | C15H18O3 | CID 44584738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 26294-92-8 | Axios Research [axios-research.com]

- 3. Molecular genetic analysis of the calcineurin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cacalol Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cacalone (CAS No. 26294-92-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican medicine for its purported healing properties. Identified by the Chemical Abstracts Service (CAS) number 26294-92-8, this compound has garnered scientific interest due to its significant biological activities, most notably its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₁₈O₃ and a molecular weight of approximately 246.31 g/mol .[1][2] Its chemical structure is characterized by a complex fused ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26294-92-8 | [1][2] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |

| Molecular Weight | 246.31 g/mol | [1][2] |

| IUPAC Name | (3aR,9bS)-3,5,8-trimethyl-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-2,9-dione | PubChem |

| SMILES | CC1=CC2=C(C(=O)C[C@@H]3[C@H]2--INVALID-LINK--OC3=O)C1 | PubChem |

| InChI Key | VNNQNPHIASWXBS-CYQMCQFNSA-N | PubChem |

Biological Activity: Anti-inflammatory Properties

The most well-documented biological activity of this compound is its potent anti-inflammatory effect. In vivo studies have demonstrated its efficacy in reducing edema in established models of acute inflammation.[3][4]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound has been quantified in carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema models. This compound exhibited a more pronounced anti-inflammatory effect compared to its related compound, cacalol (B1218255), and the crude hexane (B92381) extract of Psacalium decompositum.[3][4]

Table 2: Percentage Inhibition of Edema by this compound and Comparators

| Treatment | Dose (mg/kg) | Carrageenan-Induced Paw Edema (% Inhibition at 5h) | TPA-Induced Ear Edema (% Inhibition) |

| This compound | 2.5 | 41.9 ± 3.7 | 45.3 ± 4.1 |

| 5.0 | 58.0 ± 6.2 | 68.5 ± 5.3 | |

| 10 | 90.3 ± 6.1 | 85.1 ± 3.9 | |

| Cacalol | 2.5 | 28.8 ± 10.9 | 35.7 ± 6.2 |

| 5.0 | 38.8 ± 5.2 | 55.4 ± 7.1 | |

| 10 | 53.1 ± 10.6 | 70.2 ± 4.8 | |

| Hexane Extract | 2.5 | 28.1 ± 5.9 | 30.1 ± 5.5 |

| 5.0 | 46.9 ± 9.3 | 50.8 ± 6.9 | |

| 10 | 53.1 ± 10.6 | 65.7 ± 8.2 | |

| Indomethacin (B1671933) | 10 | 85.6 ± 5.4 | 92.3 ± 2.7 |

Data adapted from Jimenez-Estrada et al., Journal of Ethnopharmacology, 2006.[3]

Mechanism of Action (Hypothesized)

The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not been fully elucidated. However, based on the known mechanisms of other anti-inflammatory terpenes and related compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

A related compound, cacalol acetate, has been shown to exert its anti-inflammatory effect through the lipopolysaccharide (LPS)/NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism, involving the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key regulators of inflammation. It is possible that this compound's anti-inflammatory effects are mediated, at least in part, by the modulation of one or more of these MAPK pathways.

Further research is required to definitively identify the direct molecular targets of this compound and to fully delineate the signaling cascades it modulates.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to characterize the anti-inflammatory activity of this compound.[3]

Carrageenan-Induced Rat Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Animals: Male Wistar rats (150-200 g).

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

Baseline paw volume is measured using a plethysmometer.

-

This compound, dissolved in a suitable vehicle (e.g., Tween 20 in saline), is administered intraperitoneally at the desired doses (e.g., 2.5, 5, and 10 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

-

One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.

Animals: Male CD-1 mice (25-30 g).

Procedure:

-

12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent like acetone.

-

This compound is dissolved in the TPA solution at the desired concentrations.

-

20 µL of the TPA solution (with or without this compound) is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control. A positive control group is treated with TPA and a standard anti-inflammatory drug like indomethacin.

-

After a specific time period (e.g., 4 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is removed from both ears and weighed.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage of edema inhibition is calculated for each group relative to the TPA-only treated group.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in inflammation that may be modulated by this compound.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflows

The following diagrams outline the workflows for the in vivo anti-inflammatory assays.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for TPA-Induced Mouse Ear Edema Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent anti-inflammatory activity in preclinical models. The available data suggest its potential as a lead compound for the development of novel anti-inflammatory agents. However, to advance its therapeutic potential, further research is imperative. Key future directions include:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on the NF-κB and MAPK pathways, as well as its potential to inhibit key inflammatory enzymes like COX and LOX.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound can help identify the key structural features responsible for its anti-inflammatory activity and potentially lead to the development of more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of cacalol and this compound sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Cacalone for New Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican folk medicine for various ailments, including rheumatic disorders and diabetes.[1][2] Scientific investigations have primarily focused on two of its significant biological activities: its anti-inflammatory and hypoglycemic effects. This technical guide provides an in-depth review of the existing literature on this compound, summarizing the quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action to serve as a foundational resource for new researchers in the field.

Core Biological Activities

Anti-inflammatory Properties

This compound has demonstrated notable dose-dependent anti-inflammatory activity in several preclinical models.[1][3] In studies using the carrageenan-induced rat paw edema model and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, this compound exhibited a more prominent anti-inflammatory effect compared to its related compound, cacalol (B1218255).[1][4]

Hypoglycemic Effects

This compound has also been identified as a compound with potent hypoglycemic properties.[2][5][6] Studies have shown that it can increase insulin (B600854) levels, suggesting a potential mechanism of action related to pancreatic function.[5][6]

Quantitative Data on Biological Activity

While the literature consistently reports dose-dependent effects for this compound, specific IC50 or ED50 values are not extensively documented. The available data is summarized qualitatively in the tables below.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Species | Doses Tested | Observed Effect | Reference |

| Carrageenan-induced paw edema | Rat | 2.5, 5.0, 10 mg/kg | Dose-dependent inhibition of edema, with activity equivalent to or higher than indomethacin (B1671933) at some time points. | [1] |

| TPA-induced mouse ear edema | Mouse | 0.1, 0.5, 1.0 mg/ear | Dose-dependent inhibition of edema, with 1.0 mg/ear showing inhibition comparable to indomethacin. | [1] |

Table 2: Hypoglycemic Activity of this compound

| Experimental Model | Species | Concentration | Observed Effect | Reference |

| Diazoxide-induced relaxation of aortic rings | Rat | 10⁻⁴ M | Inhibition of diazoxide's effect, suggesting K(ATP) channel blockage. | [7] |

| in vivo studies | Not Specified | Not Specified | Reported to possess hypoglycemic properties and the capacity to increase insulin levels. | [5][6] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats are typically used.[3]

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

The test compound (this compound) or a reference drug (e.g., indomethacin) is administered, often intraperitoneally.[1]

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw to induce inflammation.[1]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to determine the extent of edema.[1]

-

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory effects of compounds.

-

Animal Model: Mice are used for this assay.[3]

-

Procedure:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the mouse's ear to induce inflammation.[1]

-

The test compound (this compound) or a reference drug is applied topically to the ear, often concurrently with or shortly after TPA application.[1]

-

After a specified duration (e.g., 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear.

-

The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to quantify the edema.[1]

-

-

Data Analysis: The percentage of edema inhibition is determined by comparing the reduction in ear weight in the treated groups to the TPA-only control group.

Diazoxide-Induced Relaxation of Aortic Rings

This in vitro assay is used to investigate the effects of compounds on vascular smooth muscle and to probe mechanisms like K(ATP) channel activity.

-

Tissue Preparation: Thoracic aortas are excised from male rats and cut into rings.[7]

-

Procedure:

-

Aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agent like phenylephrine.[7]

-

Once a stable contraction is achieved, diazoxide, a K(ATP) channel opener, is added to induce relaxation.

-

The test compound (this compound) is then added to assess its ability to inhibit the diazoxide-induced relaxation.[7]

-

-

Data Analysis: The degree of inhibition of relaxation is measured and compared to a known K(ATP) channel blocker like glibenclamide.[7]

Signaling Pathways and Mechanisms of Action

Hypoglycemic Action: K(ATP) Channel Blockade

The hypoglycemic effect of this compound is proposed to be mediated through the blockade of ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells.[7][8] This mechanism is similar to that of sulfonylurea drugs like glibenclamide. The blockade of K(ATP) channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[7]

Caption: Proposed mechanism of this compound-induced insulin secretion.

Anti-inflammatory Action: Hypothesized Signaling Pathway

The precise signaling pathways for this compound's anti-inflammatory effects have not been fully elucidated. However, based on the known mechanisms of inflammation and the pathways modulated by the related compound cacalol, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and PI3K/Akt pathways.[9][10][11] These pathways are central to the production of inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and hypoglycemic activities. While its efficacy has been demonstrated in a dose-dependent manner in preclinical models, a significant gap in the literature is the lack of specific quantitative metrics such as IC50 and ED50 values. Future research should aim to establish these values to better characterize its potency. Furthermore, while a plausible mechanism for its hypoglycemic effect has been proposed, the precise signaling pathways underlying its anti-inflammatory actions remain to be fully elucidated. Further investigation into its molecular targets and downstream signaling cascades will be crucial for its potential development as a therapeutic agent. This guide provides a solid foundation for researchers to build upon in their exploration of the pharmacological potential of this compound.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of cacalol and this compound sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Introduction to sesquiterpenoids like Cacalone

An In-depth Technical Guide to Sesquiterpenoids and the Pharmacological Profile of Cacalone

Introduction to Sesquiterpenoids

Sesquiterpenoids are a diverse class of C15 terpenoid natural products, constructed from three isoprene (B109036) units.[1][2] They are widely distributed in the plant and fungal kingdoms and exhibit a vast array of chemical structures, including acyclic, monocyclic, and bicyclic skeletons.[1][3][4] This structural diversity leads to a broad spectrum of biological activities, making them a rich source for drug discovery and development.[5] Sesquiterpenoids are known for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others.[4][5]

Biosynthesis of Sesquiterpenoids

The biosynthesis of all sesquiterpenoids originates from a common precursor, Farnesyl pyrophosphate (FPP).[1][2] FPP is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which culminates in the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate (GPP).[2] The cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs), generates the foundational carbon skeletons of the various sesquiterpenoid families.[1][3] This enzymatic cyclization is a critical step that dictates the final structure and subsequent biological activity of the molecule.[3][5]

This compound: A Representative Sesquiterpenoid

This compound is a furano-sesquiterpenoid isolated from the roots and rhizomes of Psacalium decompositum, a plant used in traditional Mexican medicine to treat inflammatory conditions and diabetes.[6][7] It belongs to a group of related compounds known as cacalolides, with cacalol (B1218255) being another prominent member.[7][8] These compounds have garnered significant interest from the scientific community due to their potent biological effects.[9]

Chemical Structure

This compound is characterized by a furo-tetralin core structure. Its full chemical name is 5,6,7,8-tetrahydro-3,4,5-trimethylnaphtho[2,3-b]furan-9-one. The presence of an α,β-unsaturated carbonyl group is a key feature of its structure, which is often associated with the biological activity of chalcones and other Michael acceptors.[10][11]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied.[6][12]

2.2.1 Anti-inflammatory and Anti-allergic Activity

This compound exhibits potent anti-inflammatory effects in both acute and chronic models of inflammation.[6][13] Studies have shown that it can significantly inhibit edema in carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema models.[6][14]

The mechanism underlying its anti-inflammatory and anti-allergic effects appears to involve the modulation of mast cell activity. In bone marrow-derived mast cells (BMMCs), this compound has been shown to inhibit antigen-induced degranulation, a key event in the allergic inflammatory response.[15][16] This inhibition is linked to its ability to interfere with intracellular calcium ([Ca2+]i) mobilization, a critical signaling event required for mast cell degranulation.[15] While cacalol, a related compound, was found to be more potent in inhibiting calcium influx, this compound also contributes to the overall anti-inflammatory profile of the plant extract.[15][16]

2.2.2 Other Pharmacological Effects

Beyond its anti-inflammatory action, this compound and its derivatives have been investigated for other therapeutic properties:

-

Hypoglycemic Activity: Sesquiterpenoids from Psacalium decompositum, including this compound, have been suggested to block K(ATP) channels, a mechanism similar to the action of some antidiabetic drugs like glibenclamide.[17][18]

-

Antioxidant Properties: Cacalol and this compound have been noted for their antioxidant activities.[9][13]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activities of this compound and the related compound Cacalol.

| Compound | Assay/Model | Target/Parameter | Concentration | Result | Reference |

| This compound | TPA-Induced Mouse Ear Edema | Edema Inhibition | 1.0 mg/ear | 81.3% Inhibition | [6] |

| TPA-Induced Mouse Ear Edema | Edema Inhibition | 0.5 mg/ear | 60.0% Inhibition | [6] | |

| TPA-Induced Mouse Ear Edema | Edema Inhibition | 0.1 mg/ear | 37.5% Inhibition | [6] | |

| Carrageenan-Induced Rat Paw Edema | Edema Inhibition (at 3h) | 100 mg/kg | 60.0% Inhibition | [6] | |

| Mast Cell Degranulation | Inhibition of Degranulation | 300 µM | ~100% Inhibition | [15][16] | |

| K(ATP) Channel Blockade | Diazoxide-induced relaxation | 10⁻⁴ M | Significant Inhibition | [17][18] | |

| Cacalol | Mast Cell Degranulation | Inhibition of Degranulation | 30 µM | 88% Inhibition | [15][16] |

| Mast Cell Degranulation | [Ca2+]i Mobilization | 30 µM | ~100% Inhibition | [15][16] | |

| K(ATP) Channel Blockade | Diazoxide-induced relaxation | 10⁻⁵ M | Significant Inhibition | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory activity of this compound.

TPA-Induced Mouse Ear Edema

This protocol outlines the widely used TPA model for assessing topical anti-inflammatory activity.[6]

Methodology:

-

Animals: Male CD-1 mice are used and divided into experimental groups (n=4-6).

-

Induction of Edema: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the right ear of each mouse.

-

Treatment: Test compounds (this compound) or a reference drug (Indomethacin) are dissolved in acetone and applied topically to the TPA-treated ear immediately after TPA application. The control group receives only TPA.

-

Evaluation: After a set period (e.g., 4 hours), the mice are euthanized. Circular sections are punched from both the treated (right) and untreated (left) ears and weighed.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition is then calculated using the formula: [(A-B)/A] x 100, where A is the mean edema of the control group and B is the mean edema of the treated group.

Mast Cell Degranulation Assay

This in vitro assay is used to determine the effect of compounds on the immediate hypersensitivity response.[15][16]

Methodology:

-

Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow progenitors for several weeks in the presence of specific cytokines (e.g., IL-3) to promote differentiation into mature mast cells.

-

Sensitization: Cultured BMMCs are sensitized overnight with dinitrophenyl (DNP)-specific IgE. This allows the IgE antibodies to bind to the high-affinity FcεRI receptors on the mast cell surface.

-

Compound Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Activation: Degranulation is triggered by adding the antigen, DNP-human serum albumin (DNP-HSA), which cross-links the IgE bound to the FcεRI receptors.

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules into the supernatant. The enzyme activity is measured colorimetrically using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

Data Analysis: The percentage of degranulation inhibition is calculated by comparing the β-hexosaminidase release in this compound-treated cells to that of vehicle-treated cells.

Conclusion and Future Directions

This compound is a pharmacologically active sesquiterpenoid with significant therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism of action, involving the modulation of mast cell signaling and potentially K(ATP) channels, makes it an interesting lead compound for drug development. The data clearly indicate a dose-dependent anti-inflammatory effect, validating its use in traditional medicine.

Future research should focus on elucidating the precise molecular targets of this compound. Investigating its structure-activity relationship through the synthesis of derivatives could lead to the development of analogs with enhanced potency and selectivity.[7][19] Furthermore, exploring its potential interaction with inflammatory signaling pathways, such as the Nrf2 pathway, which is activated by other natural products with similar structural motifs, could provide deeper insights into its cytoprotective effects.[11][20] Comprehensive preclinical studies are warranted to fully assess its safety and efficacy for potential clinical applications.

References

- 1. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]

- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of cacalol and this compound sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccsenet.org [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chm.bris.ac.uk [chm.bris.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sesquiterpenoids from antidiabetic Psacalium decompositum block ATP sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Cacalone: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Cacalone, a sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, has demonstrated notable therapeutic potential, primarily as a potent anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its demonstrated anti-inflammatory effects, available quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the further exploration and potential clinical application of this natural compound. While current research has focused on its anti-inflammatory properties, the broader therapeutic landscape of this compound remains an area ripe for investigation.

Anti-inflammatory Activity of this compound

This compound has been evaluated in established in vivo models of inflammation, consistently demonstrating significant, dose-dependent anti-inflammatory activity.[1][2] The primary evidence for its efficacy comes from studies on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and carrageenan-induced paw edema in rats.[1][2] In these studies, this compound exhibited more prominent anti-inflammatory effects compared to its counterpart, cacalol, another sesquiterpene isolated from the same plant source.[1][2]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in the TPA-induced mouse ear edema model. The percentage of inhibition of edema at various doses is summarized in the table below.

| Dosage (mg/kg) | Mean Inhibition of Edema (%) |

| 2.5 | 29.2 |

| 5.0 | 54.8 |

| 10 | 61.7 |

Data extracted from Becerril-Chávez et al., 2006.

In the carrageenan-induced rat paw edema model, this compound also showed a clear dose-dependent inhibition of edema.[1][2] However, specific quantitative data such as percentage inhibition or ED50 values for this model are not detailed in the currently available literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments that have demonstrated the anti-inflammatory activity of this compound are provided below.

TPA-Induced Mouse Ear Edema

This model is used to assess the anti-inflammatory activity of compounds when applied topically.

Experimental Workflow:

Caption: Workflow for TPA-induced mouse ear edema assay.

Methodology:

-

Animal Model: Male CD-1 mice weighing between 20 and 25 grams are used.

-

Induction of Inflammation: Inflammation is induced by the topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent to the inner and outer surfaces of the right ear of each mouse.

-

Treatment: this compound, dissolved in acetone, is administered topically to the ear at specified doses (e.g., 2.5, 5.0, and 10 mg/kg) 30 minutes before the TPA application. A control group receives the vehicle (acetone) only.

-

Assessment of Edema: After a period of 6 hours, the animals are sacrificed, and a 6 mm diameter plug is removed from both the treated (right) and untreated (left) ears. The weight of each earplug is measured.

-

Data Analysis: The edematous response is calculated as the difference in weight between the right and left earplugs. The percentage of inhibition of inflammation is determined by comparing the edematous response in the this compound-treated groups to that of the control group.

Carrageenan-Induced Rat Paw Edema

This is a widely used model to evaluate the anti-inflammatory effects of compounds administered systemically.

Experimental Workflow:

Caption: Workflow for carrageenan-induced rat paw edema assay.

Methodology:

-

Animal Model: Male Wistar rats weighing between 180 and 200 grams are used.

-

Treatment: this compound is administered orally (p.o.) at various doses 1 hour before the induction of inflammation. A control group receives the vehicle only.

-

Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan suspension in saline is administered into the subplantar region of the right hind paw.

-

Assessment of Edema: The volume of the paw is measured using a plethysmometer at different time intervals after the carrageenan injection (e.g., 1, 3, and 5 hours).

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is determined by comparing the increase in paw volume in the this compound-treated groups to that of the control group.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound have not yet been fully elucidated. However, based on the known pathways involved in the experimental models where this compound has shown efficacy, several potential targets and signaling pathways can be hypothesized.

The inflammatory response in both the TPA and carrageenan models involves the activation of key signaling pathways and the production of inflammatory mediators. A plausible mechanism for this compound's anti-inflammatory activity could involve the modulation of the arachidonic acid cascade and the NF-κB signaling pathway.

Hypothesized Signaling Pathway Inhibition by this compound:

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Analysis of Cacalone

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation and quantification of Cacalone, a sesquiterpene of significant interest for its potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC). The described protocol is designed for the analysis of this compound in purified samples and complex mixtures such as plant extracts.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plant species, including those of the Psacalium and Cacalia genera. It has garnered attention in the scientific community due to its reported biological activities, including anti-inflammatory effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research, development, and quality control settings. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar compounds like this compound, offering high resolution, sensitivity, and reproducibility.

This application note details a robust RP-HPLC method for the analysis of this compound. The protocol includes information on the necessary equipment and reagents, step-by-step procedures for sample preparation and analysis, and expected results.

Experimental Protocol

Equipment and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

-

-

Chromatographic Column:

-

A reversed-phase C18 column is recommended. A suitable example is an Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm particle size, or equivalent.

-

-

Reagents and Solvents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-